molecular formula C21H20NO4+ B11824246 Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-13-methyl- CAS No. 38691-92-8

Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-13-methyl-

Cat. No.: B11824246
CAS No.: 38691-92-8
M. Wt: 350.4 g/mol
InChI Key: SMERZMDSMLIVHC-UHFFFAOYSA-N
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Description

Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-13-methyl- (CAS 2220-12-4) is a quaternary isoquinoline alkaloid derivative, structurally characterized by a methyl group at position 13 and dimethoxy substitutions at positions 9 and 10. Its molecular formula is C21H20NO4+·I⁻ (MW: 477.29 g/mol), distinguishing it from the parent compound berberine (C20H18NO4+, MW: 336.36 g/mol) by the addition of a methyl group and iodide counterion .

Properties

CAS No.

38691-92-8

Molecular Formula

C21H20NO4+

Molecular Weight

350.4 g/mol

IUPAC Name

16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C21H20NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-10H,6-7,11H2,1-3H3/q+1

InChI Key

SMERZMDSMLIVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium involves several steps:

Industrial Production Methods

Industrial production of berberine typically involves extraction from plant sources such as the roots and stems of Berberis species. The process includes:

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various berberine derivatives, which may have different pharmacological properties .

Scientific Research Applications

5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium has a wide range of scientific research applications:

    Chemistry: Used as a starting material for synthesizing other complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the production of dyes and as a natural preservative.

Mechanism of Action

The mechanism of action of berberine involves several pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound shares a core benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium skeleton with other isoquinoline alkaloids. Key structural variations include:

  • Counterion : The iodide counterion (CAS 2220-12-4) contrasts with berberine’s chloride (CAS 5956-60-5), influencing solubility and bioavailability .
Table 1: Structural Comparison of Selected Compounds
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound (13-methyl) 2220-12-4 C21H20NO4+·I⁻ 9,10-dimethoxy, 13-methyl 477.29 Methyl substitution at C13
Berberine 2086-83-1 C20H18NO4+ 9,10-dimethoxy 336.36 Parent compound
Ophiocarpine 478-13-7 C20H21NO5 9,10-dimethoxy, 13-hydroxy 355.39 Hydroxy group at C13
Dehydrocorydaline 30045-16-0 C22H24NO4+ 9,10-dimethoxy, 13-H (aromatic core) 366.43 Extended aromatic structure
13-Methylberberrubine 53912-30-4 C20H18NO4+ 9-hydroxy, 10-methoxy, 13-methyl 336.36 Methyl and hydroxyl substitutions

Physicochemical Properties

  • Solubility : The iodide salt of the target compound may exhibit reduced aqueous solubility compared to berberine chloride, which is soluble in warm water (3.2 mg/mL) and organic solvents like DMSO (75 mg/mL) .
  • Thermal Stability : Berberine derivatives generally show stability up to 145°C (melting point of berberine), though the 13-methyl variant’s stability remains understudied .
Anticoccidial Activity

Berberine demonstrates potent in vivo anticoccidial activity against Eimeria species (ED50: 15 mg/kg in poultry), attributed to its interaction with parasitic membranes .

Antitumor Effects

Berberine exhibits antiproliferative activity against cancer cells (e.g., HeLa, GI50: 39.61 µg/mL) via mitochondrial targeting and reactive oxygen species (ROS) modulation . A related compound from Semiaquilegia adoxoides (5,6-dihydro-9,10-dihydroxy analog) showed 37.1% tumor inhibition in mice, suggesting hydroxyl/methoxy substitutions influence potency . The 13-methyl group may similarly modulate antitumor mechanisms but requires validation.

Metabolic and Antimicrobial Effects

Berberine is renowned for its antidiabetic (e.g., AMPK activation) and antimicrobial properties .

Biological Activity

Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-13-methyl-, commonly referred to as a derivative of berberine, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20_{20}H18_{18}INO4_{4}
  • Molecular Weight : 463.27 g/mol
  • Density : 1.36 g/cm³
  • Boiling Point : 620.8°C at 760 mmHg
  • Flash Point : 191.9°C

Antimicrobial Activity

Research indicates that benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound works by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. It modulates the production of pro-inflammatory cytokines such as IL-12 and TNF-alpha in macrophages activated with lipopolysaccharides (LPS). This modulation occurs at the post-transcriptional level, suggesting a complex regulatory mechanism that could be beneficial in treating inflammatory diseases .

Antitumor Activity

Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium has been investigated for its potential antitumor effects. Studies demonstrate that it induces apoptosis in cancer cells through the activation of mitochondrial pathways. The compound has been observed to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .

The biological activity of benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium is attributed to several mechanisms:

  • Mitochondrial Interaction : The compound interacts with mitochondrial membranes, leading to changes in membrane potential and promoting apoptosis in tumor cells .
  • Cytokine Modulation : It influences cytokine production in immune cells, enhancing the immune response while reducing excessive inflammation .
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes was crucial for its effectiveness.

Anti-inflammatory Response in Macrophages

In vitro experiments demonstrated that treatment with benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium reduced LPS-induced IL-12 production by 50% at a concentration of 25 µg/mL. This finding highlights its potential as an anti-inflammatory agent in conditions characterized by excessive cytokine production.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces IL-12 production by 50% in macrophages
AntitumorInduces apoptosis in cancer cell lines

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